![molecular formula C8H9N3O4 B13097945 [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 6943-71-1](/img/structure/B13097945.png)
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid typically involves the acetylation of amino acids. One common method involves the reaction of acetic anhydride with an aqueous solution of the amino acid . The reaction proceeds efficiently in an acetic acid environment or in a mixture of water with pyridine. Industrial production methods may involve similar acetylation processes, optimized for large-scale synthesis.
化学反应分析
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding keto acids, while reduction may yield alcohols.
科学研究应用
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes such as glycine oxidase, catalyzing the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This interaction can influence various biochemical pathways and processes.
相似化合物的比较
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid can be compared with other similar compounds, such as:
N-acetyl-alpha amino acids: These compounds contain an alpha amino acid with an acyl group at its terminal nitrogen atom.
N-acetylanthranilic acid: This compound consists of anthranilic acid carrying an N-acetyl group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
属性
CAS 编号 |
6943-71-1 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)9-8-10-5(3-7(14)15)2-6(13)11-8/h2H,3H2,1H3,(H,14,15)(H2,9,10,11,12,13) |
InChI 键 |
RCFKJNDNIGFJHI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC(=O)N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



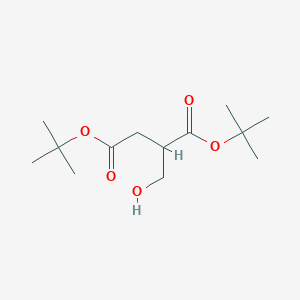
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
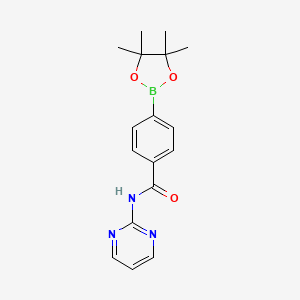
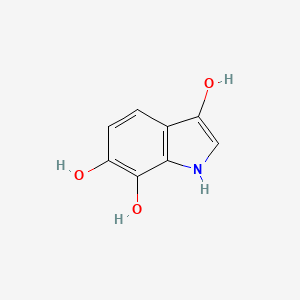
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

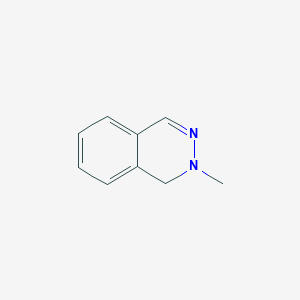
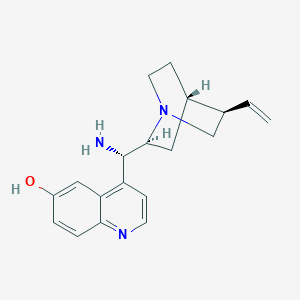
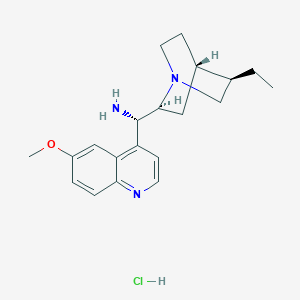
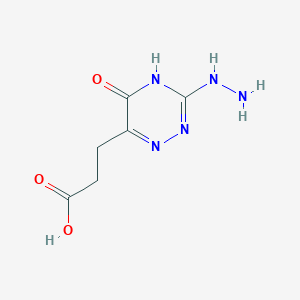
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)

![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
